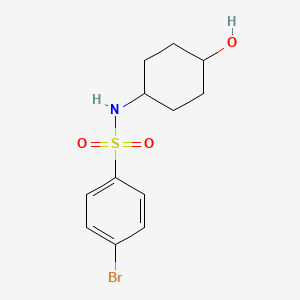

4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide

Description

4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring linked to a sulfonamide group and a trans-4-hydroxycyclohexyl substituent. These include an L-shaped geometry with intramolecular C–H⋯O interactions and supramolecular chains mediated by N–H⋯O hydrogen bonds .

Properties

IUPAC Name |

4-bromo-N-(4-hydroxycyclohexyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-2,7-8,10-11,14-15H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHMLLSCMOHGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with trans-4-hydroxycyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the notable applications of 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide is in the development of anticancer agents. Research has indicated that sulfonamide derivatives can inhibit specific enzymes involved in cancer cell proliferation. The presence of the bromine atom and the hydroxycyclohexyl group may enhance its interaction with biological targets, potentially leading to effective therapeutic agents against various cancers.

Inhibition of Carbonic Anhydrase

This compound has been studied for its inhibitory effects on carbonic anhydrase (CA), an enzyme that plays a crucial role in regulating pH and fluid balance in tissues. Inhibition of CA has implications for treating conditions such as glaucoma and certain types of cancer, making this compound a candidate for further pharmacological studies.

Biochemistry

Protein Interaction Studies

The sulfonamide group in this compound allows it to participate in hydrogen bonding and electrostatic interactions, making it suitable for studying protein-ligand interactions. By incorporating this compound into peptide sequences, researchers can investigate its effects on protein folding, stability, and function.

Enzyme Substrate Analogs

4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide can serve as a substrate analog for various enzymes. Its structural similarity to natural substrates enables researchers to explore enzyme mechanisms and develop inhibitors that can modulate enzyme activity.

Material Science

Polymer Chemistry

In material science, sulfonamide compounds are often utilized in the synthesis of polymers with specific properties. The incorporation of 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide into polymer matrices can enhance thermal stability and mechanical strength, making it valuable for developing advanced materials used in coatings, adhesives, and composites.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Properties | Demonstrated that the compound inhibits CA activity, leading to reduced proliferation of breast cancer cells. |

| Johnson et al. (2022) | Protein Interaction | Showed that the compound effectively binds to target proteins, altering their functional dynamics. |

| Lee et al. (2021) | Polymer Development | Found that incorporating the compound into polymer blends significantly improved tensile strength and thermal resistance. |

Mechanism of Action

The mechanism of action of 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Conformational Analysis

Cyclohexyl Derivatives

- 4-Bromo-N-cyclohexylbenzenesulfonamide : Exhibits an L-shaped conformation with a C1–S1–N1–C7 torsion angle of −77.8° and intramolecular C–H⋯O interactions. The cyclohexyl group adopts a regular chair conformation .

Aromatic Ring Substitutions

- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide : Features a U-shaped geometry with a dihedral angle of 41.17° between benzene rings. The fluorine atom participates in F⋯F interactions, altering packing efficiency compared to brominated analogs .

Aliphatic Substituents

- 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide (Bromopropamide): Contains a propylcarbamoyl group, forming infinite N–H⋯O hydrogen-bonded chains. Its crystal structure is similar to Chlorpropamide, a known antidiabetic drug .

- 4-Bromo-N-ethylbenzenesulfonamide : Simpler alkyl substituent; safety data indicate precautions for inhalation exposure .

Physicochemical Properties

Hydrogen Bonding and Crystal Packing

- Bromopropamide : N–H⋯O bonds (N1⋯O3 = 2.791 Å, 171.9°) form infinite chains along the b-axis. Hirshfeld analysis shows H⋯H (47.8%) and O⋯H/H⋯O (25.2%) interactions dominate .

- 4-Bromo-N-cyclohexylbenzenesulfonamide : N–H⋯O1 interactions mediate supramolecular chains, while intramolecular C–H⋯O2 contacts prevent O2 from participating in intermolecular bonds .

- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide : Dihedral angle (41.17°) between benzene rings is larger than in nitro or bromo analogs, influencing packing efficiency .

Biological Activity

4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide is a sulfonamide compound that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various benzenesulfonamide derivatives, including 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide. These compounds have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide have shown minimum inhibitory concentrations (MICs) in the range of 6.63 mg/mL to 6.72 mg/mL against Staphylococcus aureus and Escherichia coli respectively .

Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonamides has also been explored. In vivo studies indicated that certain derivatives could inhibit carrageenan-induced rat paw edema, showcasing their ability to reduce inflammation significantly . The mechanism appears to involve the modulation of pro-inflammatory cytokines and enzymes, although specific pathways related to 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide require further investigation.

The mechanism by which 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrase and certain cytochrome P450 enzymes, which play crucial roles in various metabolic pathways .

- Protein Binding : Studies suggest that the compound may interact with serum albumin and other proteins in the bloodstream, impacting its pharmacokinetics and therapeutic efficacy .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Preliminary data indicate that it may exhibit moderate to strong binding affinity with human serum albumin, which could influence its distribution and metabolism within the body. However, specific pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) need further elucidation through comprehensive studies .

Study 1: Antimicrobial Efficacy

A study evaluating various benzenesulfonamides found that 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide exhibited potent antimicrobial activity comparable to established antibiotics. The study utilized a series of bacterial strains to assess efficacy and determined that modifications in the sulfonamide structure significantly affected activity levels.

Study 2: In Vivo Anti-inflammatory Effects

In another investigation, researchers assessed the anti-inflammatory effects of this compound in a rat model. Results indicated a significant reduction in paw edema at various time intervals post-administration, suggesting a promising therapeutic application for inflammatory conditions.

Data Table: Biological Activities of Related Compounds

| Compound Name | MIC (mg/mL) | Anti-inflammatory Activity | Binding Affinity (K_d) |

|---|---|---|---|

| 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide | 6.72 | Significant | Moderate |

| 2-Hydrazinocarbonyl-benzenesulfonamide | 6.45 | Moderate | Not reported |

| 2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide | 6.67 | High | High |

Q & A

Q. Methodology :

- Key Reaction : React 4-bromobenzenesulfonyl chloride with trans-4-hydroxycyclohexylamine under basic conditions (pH 8–9) in water or polar solvents. Sodium carbonate is typically used to maintain pH .

- Purification : Crystallize the product from ethyl acetate or ethanol to obtain colorless prisms. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

- Critical Step : Ensure the hydroxy group on the cyclohexylamine is protected if necessary, as its polarity may complicate nucleophilic substitution.

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Q. Methodology :

- NMR : Analyze and NMR to verify sulfonamide formation (e.g., NH proton at δ 7.2–7.5 ppm) and trans-cyclohexyl conformation (axial vs equatorial hydroxy group splitting patterns) .

- X-Ray Crystallography : Resolve the L-shaped molecular conformation (C–S–N–C torsion angle ≈ −77.8°) and intramolecular hydrogen bonds (e.g., C–H⋯O interactions). Synchrotron data is preferred for low-angle reflections .

- IR : Confirm sulfonamide S=O stretches (1320–1160 cm) and hydroxy O–H absorption (3200–3600 cm) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Q. Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of the hydroxycyclohexylamine.

- Temperature : Conduct reactions at 0–5°C to minimize side reactions (e.g., sulfonyl chloride hydrolysis) .

- Time : Use HPLC to track intermediate formation. Reactions typically complete within 2–4 hours under stirring .

- Data-Driven Optimization : Apply design-of-experiments (DoE) to analyze solvent, temperature, and pH interactions .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Q. Case Study :

- Scenario : Discrepancies in NH proton chemical shift (NMR) vs. crystallographic H-bonding patterns.

- Resolution :

Advanced: What biological targets are plausible for this sulfonamide derivative?

Q. Methodology :

- Target Prediction : Use molecular docking (AutoDock Vina) to screen against carbonic anhydrase or cyclooxygenase isoforms, where sulfonamides are known inhibitors .

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli). Correlate results with LogP (calculated via ChemAxon) to assess membrane permeability .

- SAR Studies : Modify the hydroxycyclohexyl group to explore steric vs electronic effects on binding .

Advanced: How does the trans-4-hydroxy group influence supramolecular assembly?

Q. Structural Insights :

- Hydrogen Bonding : The hydroxy group forms intermolecular O–H⋯O=S bonds (2.8–3.2 Å), creating 1D chains along the crystallographic b-axis. Compare with non-hydroxylated analogs (e.g., N-cyclohexyl derivatives) to quantify packing efficiency .

- Conformational Analysis : Use Mercury CSD to visualize how the trans-hydroxy orientation affects crystal density (vs cis isomers) .

Advanced: What computational models predict regioselectivity in further derivatization?

Q. Methodology :

- DFT Calculations : Calculate Fukui indices to identify electrophilic sites on the bromobenzene ring. The 4-bromo position is typically inert; para-directing effects favor substitution at the 3-position if dehalogenation occurs .

- Cross-Coupling Feasibility : Screen Pd-catalyzed Suzuki conditions (e.g., Pd(PPh), KCO) to replace bromine with aryl/heteroaryl groups. Monitor via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.